4-methyl-5-(1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-(1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-methyl-5-(1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anticancer agents.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-methyl-5-(1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by integrating into biological membranes. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiazole: Known for its presence in vitamin B1 (thiamine) and various drugs.
Triazole: Widely used in antifungal medications like fluconazole and itraconazole.
Uniqueness
4-methyl-5-(1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol is unique due to its combined thiazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring structure is less common and offers a distinct advantage in drug design and development .
Biological Activity
4-Methyl-5-(1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic potentials, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C8H10N4S2. The structure features a triazole ring fused with a thiazole moiety, which is crucial for its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of triazoles possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Antioxidant Effects : It shows potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets:
Anticancer Mechanism
Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, studies using melanoma and breast cancer cell lines have shown that triazole derivatives can inhibit cell proliferation and induce cell cycle arrest.
Antimicrobial Mechanism
The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Molecular docking studies have suggested strong binding affinities to bacterial enzymes critical for survival.
Table 1: Biological Activities of this compound
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of various triazole derivatives highlighted that this compound exhibited significant selectivity towards melanoma cells compared to normal fibroblast cells. The MTT assay results indicated a dose-dependent increase in cytotoxicity.
Case Study 2: Antimicrobial Efficacy
In another investigation assessing the antimicrobial properties against a panel of bacteria including Staphylococcus aureus and Candida albicans, the compound showed broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential as a lead compound for antibiotic development.
Properties
IUPAC Name |
4-methyl-3-(1,3-thiazol-5-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S2/c1-10-5(8-9-6(10)11)4-2-7-3-12-4/h2-3H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMNNVJVRXJEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CN=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.